molecular formula C10H18N4O B6631767 (2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide

(2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide

Cat. No.: B6631767
M. Wt: 210.28 g/mol
InChI Key: FASLLCIEQOOABW-ZCFIWIBFSA-N
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Description

(2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes an amino group, a pyrazole ring, and a tert-butyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

(2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-6(11)9(15)12-8-5-7(13-14-8)10(2,3)4/h5-6H,11H2,1-4H3,(H2,12,13,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLLCIEQOOABW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NNC(=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=NNC(=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Amino Group Addition: The amino group is introduced through reductive amination or nucleophilic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of the amine with an acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the amide group, potentially leading to the formation of hydrazine derivatives or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine derivatives or amines.

    Substitution: Various substituted pyrazole or amide derivatives.

Scientific Research Applications

(2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)butanamide: Similar structure but with a butanamide group instead of propanamide.

    (2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)ethanamide: Similar structure but with an ethanamide group instead of propanamide.

    (2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)pentanamide: Similar structure but with a pentanamide group instead of propanamide.

Uniqueness

(2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the pyrazole ring contributes to its potential biological activities.

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